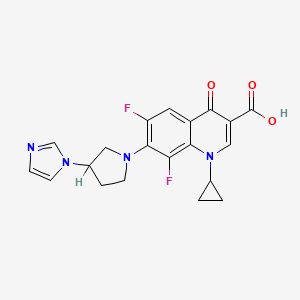
3-Quinolinecarboxylic acid, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(3-(1H-imidazol-1-yl)-1-pyrrolidinyl)-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-quinolincarboxílico, 1-ciclopropil-6,8-difluoro-1,4-dihidro-7-(3-(1H-imidazol-1-il)-1-pirrolidinil)-4-oxo- es un compuesto orgánico complejo que pertenece a la clase de antibióticos quinolónicos. Este compuesto es conocido por su actividad antibacteriana de amplio espectro y se utiliza en el tratamiento de diversas infecciones bacterianas. Su estructura única, que incluye un núcleo de quinolina, un grupo ciclopropil y un anillo de imidazol, contribuye a sus potentes propiedades antibacterianas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 3-quinolincarboxílico, 1-ciclopropil-6,8-difluoro-1,4-dihidro-7-(3-(1H-imidazol-1-il)-1-pirrolidinil)-4-oxo- implica múltiples pasos:
Formación del núcleo de quinolina: El núcleo de quinolina se sintetiza típicamente a través de una síntesis de Skraup, que implica la condensación de anilina con glicerol y ácido sulfúrico en presencia de un agente oxidante como el nitrobenceno.
Introducción del grupo ciclopropil: El grupo ciclopropil se introduce mediante una reacción de ciclopropanación, a menudo utilizando un compuesto diazo y un catalizador de metal de transición.
Unión del anillo de imidazol: El anillo de imidazol se une a través de una reacción de sustitución nucleofílica, donde el grupo imidazol desplaza un grupo saliente en el núcleo de quinolina.
Ciclización y oxidación finales: El paso final implica la ciclización y oxidación para formar el grupo 4-oxo, típicamente utilizando agentes oxidantes como el permanganato de potasio.
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, cribado de alto rendimiento para condiciones de reacción óptimas y técnicas de purificación avanzadas como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo 4-oxo, lo que lleva a la formación de diversos derivados oxidados.
Reducción: Las reacciones de reducción pueden ocurrir en el núcleo de quinolina, dando como resultado la formación de derivados de dihidroquinolina.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en posiciones donde están presentes los grupos salientes.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno y otros agentes oxidantes.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio, e hidrogenación catalítica.
Sustitución: Nucleófilos como imidazol, pirrolidina y otras aminas.
Productos principales
Derivados oxidados: Diversos N-óxidos de quinolina.
Derivados reducidos: Compuestos de dihidroquinolina.
Derivados sustituidos: Compuestos con diferentes sustituyentes en las posiciones de imidazol y pirrolidina.
Aplicaciones Científicas De Investigación
El ácido 3-quinolincarboxílico, 1-ciclopropil-6,8-difluoro-1,4-dihidro-7-(3-(1H-imidazol-1-il)-1-pirrolidinil)-4-oxo- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la síntesis y la reactividad de la quinolina.
Biología: Se ha investigado por su actividad antibacteriana contra diversas cepas bacterianas.
Medicina: Se ha explorado como un posible agente terapéutico para tratar infecciones bacterianas, particularmente aquellas resistentes a otros antibióticos.
Industria: Se utiliza en el desarrollo de nuevos agentes antibacterianos y en el estudio de los mecanismos de resistencia a los fármacos.
Mecanismo De Acción
El compuesto ejerce sus efectos antibacterianos inhibiendo la ADN girasa y la topoisomerasa IV bacterianas, enzimas cruciales para la replicación y transcripción del ADN. La inhibición de estas enzimas conduce a la interrupción de los procesos de ADN bacteriano, lo que finalmente provoca la muerte de las células bacterianas. La presencia del grupo ciclopropil y los átomos de flúor mejora la afinidad de unión a las enzimas diana, lo que aumenta la potencia del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Ciprofloxacina: Otro antibiótico quinolónico con un mecanismo de acción similar pero con diferentes sustituyentes.
Levofloxacina: Una fluoroquinolona con una estructura central similar pero con diferente estereoquímica y sustituyentes.
Moxifloxacina: Una fluoroquinolona con grupos metoxi y ciclopropil adicionales.
Singularidad
El ácido 3-quinolincarboxílico, 1-ciclopropil-6,8-difluoro-1,4-dihidro-7-(3-(1H-imidazol-1-il)-1-pirrolidinil)-4-oxo- es único debido a su combinación específica de sustituyentes, que confieren una mayor actividad antibacteriana y un espectro de acción más amplio en comparación con otras quinolonas. La presencia del anillo de imidazol y la posición específica de los átomos de flúor contribuyen a su perfil farmacológico distintivo.
Propiedades
Número CAS |
151895-28-2 |
|---|---|
Fórmula molecular |
C20H18F2N4O3 |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
1-cyclopropyl-6,8-difluoro-7-(3-imidazol-1-ylpyrrolidin-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H18F2N4O3/c21-15-7-13-17(26(11-1-2-11)9-14(19(13)27)20(28)29)16(22)18(15)24-5-3-12(8-24)25-6-4-23-10-25/h4,6-7,9-12H,1-3,5,8H2,(H,28,29) |
Clave InChI |
PZBDLMNIPIXQQN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCC(C4)N5C=CN=C5)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


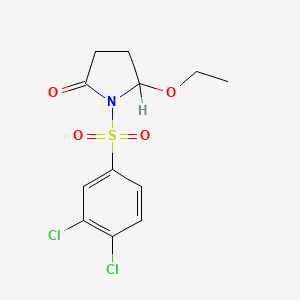


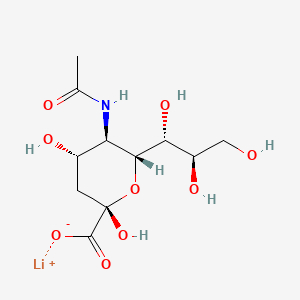


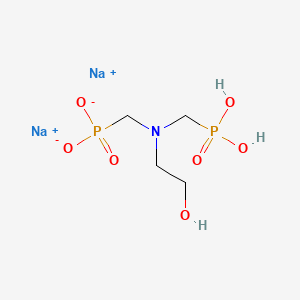
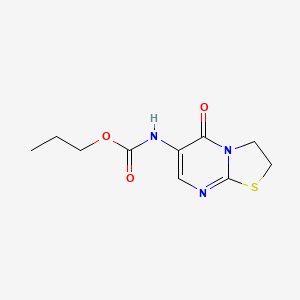

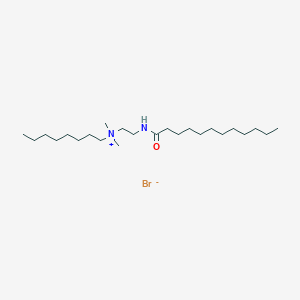
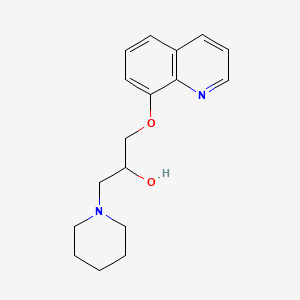
![(E)-but-2-enedioic acid;1-cyclohexyl-3-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]pyrido[1,2-a]pyrimidin-5-ium-2-one;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B12736917.png)
![9-(2-chlorophenyl)-N-(2,3-dichlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12736924.png)

